REACTION_CXSMILES
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COCCOCCOCCOC.[N+:13]([C:16]1[CH:21]=[CH:20][C:19](Cl)=[CH:18][C:17]=1[C:23]([F:26])([F:25])[F:24])([O-:15])=[O:14].[CH3:27][C:28]1([CH3:35])[NH:32][C:31](=[O:33])[NH:30][C:29]1=[O:34]>>[F:24][C:23]([F:26])([F:25])[C:17]1[CH:18]=[C:19]([N:30]2[C:29](=[O:34])[C:28]([CH3:35])([CH3:27])[NH:32][C:31]2=[O:33])[CH:20]=[CH:21][C:16]=1[N+:13]([O-:15])=[O:14]
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Name
|
|
Quantity
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282 mL
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Type
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reactant
|
Smiles
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COCCOCCOCCOC
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Name
|
|
Quantity
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112.8 g
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Type
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reactant
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Smiles
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[N+](=O)([O-])C1=C(C=C(C=C1)Cl)C(F)(F)F
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Name
|
|
Quantity
|
64.1 g
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Type
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reactant
|
Smiles
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CC1(C(NC(N1)=O)=O)C
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Name
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cuprous oxide
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Quantity
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33.5 g
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Type
|
reactant
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Smiles
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|
Control Type
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UNSPECIFIED
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Setpoint
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20 °C
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Type
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CUSTOM
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Details
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The solution was stirred at 20° C. for 15 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was heated to about 215° C.±5° C. for 4 hours
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Duration
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4 h
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
|
Details
|
The triglyme solution was recovered
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Type
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ADDITION
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Details
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a 22 Be ammonia solution (1V), toluene (1V) and demineralized water (4V) were added to the solution of triglyme (1V)
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Type
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TEMPERATURE
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Details
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cooled to about -10° C.
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Type
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STIRRING
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Details
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stirred again at -10° C
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Type
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WASH
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Details
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After washing
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Type
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CUSTOM
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Details
|
drying
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Reaction Time |
15 min |
Name
|
|
Type
|
product
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Smiles
|
FC(C=1C=C(C=CC1[N+](=O)[O-])N1C(NC(C1=O)(C)C)=O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 47.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 30% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |